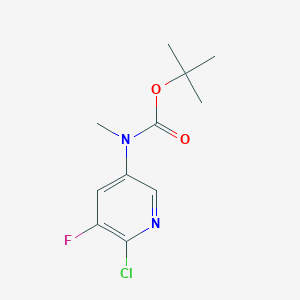
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is a chiral compound with significant importance in various fields of chemistry and biology. The compound features a cyclohexane ring with amino and hydroxyl functional groups, making it a versatile building block for synthesizing more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol can be achieved through several methods. One common approach involves the enantioselective saponification of nitrocyclohexane derivatives. For instance, a procedure involves the reaction of glutaric dialdehyde with nitromethane in methanol, followed by neutralization and crystallization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexylamines.
科学的研究の応用
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol has several applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of polymers and other industrial chemicals
作用機序
The mechanism of action of (1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
(1R,2R,3S)-2-Amino-3-methylcyclopropanecarboxylic acid: This compound shares a similar structure but has a cyclopropane ring instead of a cyclohexane ring.
(1R,2R,3S,1’R)-Nepetalinic acid: Another similar compound with a different ring structure and functional groups.
Uniqueness
(1R,2r,3S)-2-amino-2-methylcyclohexane-1,3-diol is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(1R,3S)-2-amino-2-methylcyclohexane-1,3-diol |
InChI |
InChI=1S/C7H15NO2/c1-7(8)5(9)3-2-4-6(7)10/h5-6,9-10H,2-4,8H2,1H3/t5-,6+,7? |
InChIキー |
JIVXOGHSQFQWCW-MEKDEQNOSA-N |
異性体SMILES |
CC1([C@@H](CCC[C@@H]1O)O)N |
正規SMILES |
CC1(C(CCCC1O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-[1-(4-tert-butylphenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B15307091.png)







